Oral 59Fe Excretion Efficacy: CP51 vs. Deferiprone (CP20/L1) in Iron-Overloaded Mice
In a direct head-to-head comparison within the same study, CP51 demonstrated 2.46 ± 0.11% 59Fe excretion increase per mg/kg administered orally to iron-overloaded mice, compared with only 0.85 ± 0.59% per mg/kg for the clinically approved HPO deferiprone (CP20/L1) [1]. This represents an approximately 2.9-fold greater oral iron excretion efficacy per unit dose. The dose required to achieve a 200% increase in 59Fe excretion was 91 mg/kg for CP51 versus 231 mg/kg for CP20—a 60% lower required dose. CP51 was significantly more effective than orally administered CP20 (P ≤ 0.02). CP51 also outperformed intraperitoneal DFO at equivalent doses (P ≤ 0.02) [1].
| Evidence Dimension | Oral 59Fe excretion efficacy (percentage increase per mg/kg, mean ± SEM) |
|---|---|
| Target Compound Data | CP51: 2.46 ± 0.11% per mg/kg (n=38 observations); Dose for 200% 59Fe increase: 91 mg/kg; r = 0.96 |
| Comparator Or Baseline | CP20 (deferiprone/L1): 0.85 ± 0.59% per mg/kg (n=21); Dose for 200% 59Fe increase: 231 mg/kg; r = 0.94 |
| Quantified Difference | 2.89-fold greater efficacy per unit dose; 60% lower dose required for equivalent iron excretion (91 vs 231 mg/kg); P ≤ 0.02 |
| Conditions | Iron-overloaded male mice; oral gavage; 48-hour urine plus feces 59Fe collection; dose-response curves over 0–750 mg/kg range; Kpart measured in n-octanol/Tris-HCl (20 mmol/L, pH 7.4, 20°C) |
Why This Matters
For research groups or drug development programs requiring maximal oral iron mobilization from a bidentate HPO scaffold, CP51 offers nearly 3-fold higher potency than the clinical benchmark deferiprone, enabling lower dosing to achieve equivalent iron excretion.
- [1] Porter JB, Morgan J, Hoyes KP, Burke LC, Huehns ER, Hider RC. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. Blood. 1990;76(11):2389-2396. PMID: 2257308. View Source
